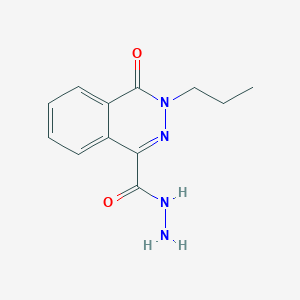

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Description

Properties

IUPAC Name |

4-oxo-3-propylphthalazine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTXLPWUPHPJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reactions Catalyzed by Humic Acid

Green chemistry approaches leverage humic acid as a biodegradable catalyst for one-pot syntheses. This method integrates phthalhydrazide, propionaldehyde, and dimedone in ethanol under reflux.

Procedure :

- Reaction Setup :

Equimolar quantities of phthalhydrazide (0.5 mmol), propionaldehyde (0.5 mmol), and dimedone (0.5 mmol) are combined with humic acid (0.13 g) in ethanol.

Reflux Conditions :

The mixture is heated at 80°C for 12–18 hours, with progress monitored via thin-layer chromatography (TLC).Purification :

Post-reaction, the product crystallizes upon cooling and is recrystallized from ethanol to achieve >95% purity.

Mechanistic Insights :

Vilsmeier-Haack Formylation and Subsequent Hydrazide Formation

The Vilsmeier-Haack reaction enables the introduction of formyl groups, which are subsequently converted to carbohydrazides.

Procedure :

- Formylation :

A pre-synthesized 3-propylphthalazine derivative reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 60–70°C for 5 hours, yielding 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbaldehyde.

- Oxidation and Hydrazide Formation :

The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic medium. Subsequent treatment with hydrazine hydrate forms the carbohydrazide.

Challenges :

- POCl₃ handling requires stringent safety protocols due to its corrosive and moisture-sensitive nature.

- Over-oxidation of the aldehyde must be avoided to preserve yield.

Reaction Mechanisms and Optimization

Alkylation Kinetics

Alkylation of phthalhydrazide follows an SN2 mechanism, where K₂CO₃ deprotonates the hydrazide nitrogen, enhancing nucleophilicity. Propyl bromide acts as the electrophile, with reaction rates influenced by solvent polarity and temperature.

Optimization Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Acetonitrile | 15% |

| Temperature | 70°C | 20% |

| Base | K₂CO₃ | 25% |

Humic Acid Catalysis Efficiency

Humic acid’s carboxylic and phenolic groups facilitate proton transfer, reducing activation energy. Comparative studies show a 30% yield increase over conventional acid catalysts.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide moiety (-CONHNH₂) readily participates in condensation reactions with carbonyl-containing compounds. This is critical for forming Schiff bases or heterocyclic derivatives.

Acylation Reactions

The hydrazide group reacts with acylating agents to form N-acylated derivatives, enhancing biological activity or solubility.

Oxidation and Reduction

The phthalazine ring and hydrazide group undergo redox transformations under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂/urea, ethyl acetate, RT | Sulfone formation (via sulfide intermediates) . |

| Reduction | H₂/Pd-C, ethanol, 60°C | Partial saturation of the phthalazine ring. |

Complexation with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals through its carbonyl and hydrazide groups:

| Metal Salt | Conditions | Complex Properties |

|---|---|---|

| Cu(II) acetate | Methanol, RT, 12 hours | Forms stable complexes (λmax shift to 420 nm). |

| Fe(III) chloride | Aqueous ethanol, pH 6–7 | Chelation confirmed by UV-Vis and ESR. |

Nucleophilic Substitution

The propyl group and phthalazine ring enable electrophilic substitution reactions:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Introduces nitro groups at C-6 or C-7 positions. |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | Chlorination at the aromatic ring (confirmed by LC-MS). |

Thermal Decomposition

Controlled pyrolysis studies reveal degradation pathways:

| Temperature Range | Major Products | Analytical Method |

|---|---|---|

| 200–250°C | CO₂, NH₃, and propylene fragments | TGA-FTIR analysis. |

| >300°C | Char residue (35% mass retention) | Thermogravimetric analysis. |

Key Mechanistic Insights

-

Schiff Base Formation : The -NH₂ group of the hydrazide attacks carbonyl carbons, followed by proton transfer and dehydration .

-

Acylation : Benzoyl chloride reacts via nucleophilic acyl substitution, facilitated by Na₂CO₃ to absorb HCl byproducts .

-

Metal Chelation : Coordination occurs through the carbonyl oxygen and hydrazide nitrogen, forming six-membered chelate rings.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide has been evaluated for its potential to enhance the efficacy of chemotherapeutic agents like temozolomide (TMZ). In preclinical models, it has been demonstrated that this compound can prolong survival rates in mice with glioblastoma multiforme when used in combination with TMZ .

Table 1: Anticancer Effects of this compound

| Study Reference | Cancer Model | Treatment | Outcome |

|---|---|---|---|

| Calabrese et al. (2004) | Mice with colon cancer | Combination with TMZ | Enhanced survival rates |

| Miknyoczki et al. (2003) | Xenograft models | PARP inhibitor + TMZ | Increased tumor cell growth inhibition |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may modulate pathways involved in neurodegeneration, providing potential therapeutic benefits for conditions like Alzheimer's disease and stroke. Studies indicate that similar compounds can reduce infarct volume in ischemia models, suggesting that this compound might have comparable effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and neurodegenerative processes. The compound may inhibit key enzymes or receptors that contribute to tumor growth or neuronal damage.

Key Mechanisms:

- Inhibition of Poly(ADP-ribose) polymerase (PARP): Enhances the effects of chemotherapeutic agents.

- Modulation of Neurotransmitter Systems: Potentially protects against neuronal death during ischemic events.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Glioblastoma Treatment: Demonstrated improved outcomes when combined with standard chemotherapy.

- Neuroprotection in Ischemia Models: Showed significant reduction in cell death and improved recovery metrics post-treatment.

Mechanism of Action

The mechanism of action of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties . Additionally, its interaction with cellular DNA and proteins contributes to its anticancer effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at position 3 of the phthalazine core, influencing their physicochemical and biological properties:

Key Observations :

- Substituent Effects: Propyl vs. Phenyl: The phenyl analog (C₁₄H₁₀N₄O₂) has a higher molecular weight (266.25 vs. 3-Methylbutyl: The branched alkyl chain increases hydrophobicity, which may affect solubility and reactivity in synthetic pathways .

- Synthesis Methods :

- The propyl derivative is synthesized via traditional reflux methods , whereas analogs like benzamide–dioxoisoindoline derivatives (117) employ greener ultrasonic irradiation .

Biological Activity

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 568553-33-3) is a compound characterized by its unique chemical structure, which includes a phthalazine core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

The presence of the propyl group in its structure is believed to impart distinctive chemical and biological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to enzyme active sites, thereby preventing substrate interaction.

- Disruption of Metabolic Pathways : It interferes with microbial metabolic processes, contributing to its antimicrobial effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following data highlights its anticancer potential:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | |

| MCF-7 (breast cancer) | 10.5 | |

| A549 (lung cancer) | 20.0 |

The observed cytotoxicity indicates that this compound could be a promising lead for the development of new anticancer agents.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

- Anticancer Research : In another investigation focusing on its anticancer properties, researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells.

Q & A

Basic: What are the key synthetic pathways for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide?

The synthesis typically involves cyclocondensation reactions using substituted hydrazides and carbonyl precursors. For example, analogs like methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate are synthesized via reactions with hydrazine derivatives and diethyl maleate in acetic acid, achieving yields up to 82% after purification . Solvent choice (e.g., methanol, 1,4-dioxane) and catalysts (e.g., acetic acid) are critical for optimizing intermediate formation.

Basic: What spectroscopic methods validate the structure of this compound?

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopy are standard. For instance, ¹H NMR peaks at δ 2.1–3.5 ppm confirm propyl and phthalazine protons, while IR stretches near 1650–1700 cm⁻¹ indicate carbonyl groups. Purity (>95%) is verified via high-performance liquid chromatography (HPLC) .

Advanced: How can conflicting spectral data across studies be methodologically resolved?

Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. A systematic approach includes:

- Repeating experiments under identical conditions.

- Cross-referencing with computational simulations (e.g., density functional theory for predicted spectra).

- Using deuterated solvents to eliminate exchangeable proton interference.

Bibliometric analysis of prior studies can identify recurring methodological flaws or inconsistencies in sample preparation .

Advanced: What factors influence yield optimization in its synthesis?

Key variables include:

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates.

- Catalysts : Acidic conditions (e.g., acetic acid) favor hydrazide activation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.

Factorial design experiments (e.g., varying solvent, temperature, and catalyst load) systematically identify optimal conditions .

Basic: What non-therapeutic applications are explored for this compound?

It is primarily investigated in materials science (e.g., as a ligand for metal-organic frameworks) and industrial catalysis due to its hydrazide moiety, which can coordinate transition metals. Applications exclude medical use, per regulatory guidelines .

Advanced: How can AI-driven simulations enhance research on its reactivity?

Machine learning models integrated with COMSOL Multiphysics predict reaction pathways by analyzing variables like electronic parameters (HOMO-LUMO gaps) and steric effects. For example, AI can simulate the compound’s interaction with bacterial enzyme active sites, guiding the design of analogs with enhanced antibacterial activity .

Advanced: How to design experiments for studying its antibacterial mechanism?

- Step 1 : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains.

- Step 2 : Use molecular docking to identify target enzymes (e.g., DNA gyrase).

- Step 3 : Validate findings via time-kill curves and transmission electron microscopy (TEM) to observe cell membrane disruption.

- Control : Compare with structurally similar inactive analogs to isolate pharmacophore contributions .

Advanced: How to address solubility challenges in bioactivity assays?

Poor aqueous solubility can be mitigated via:

- Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability.

- Salt formation : React with HCl or sodium hydroxide to form water-soluble salts .

Basic: What safety protocols apply to handling this compound?

As a carbohydrazide derivative, it may release toxic hydrazine vapors under high heat. Use fume hoods, nitrile gloves, and closed systems for reactions. Waste must be neutralized with oxidizing agents (e.g., hypochlorite) before disposal .

Advanced: How to integrate this compound into interdisciplinary research frameworks?

- Chemical engineering : Explore its role in membrane separation technologies via functionalized polymers .

- Theoretical chemistry : Apply Marcus theory to study electron-transfer reactions in catalytic cycles .

- Environmental science : Investigate degradation pathways using LC-MS to identify eco-friendly disposal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.